(S)-(-)-1-(4-Methoxyphenyl)ethylamine

Chiral Purity Enantiomeric Excess Quality Control

(S)-(-)-1-(4-Methoxyphenyl)ethylamine (CAS 41851-59-6), also known as (S)-4-methoxy-α-methylbenzylamine, is a high-demand chiral amine building block characterized by its (S)-configuration and a 4-methoxyphenyl substituent. Its rigid aromatic structure, electron-donating methoxy group, and precisely controlled stereochemistry make it an essential intermediate in asymmetric synthesis, particularly for constructing enantiomerically pure pharmaceuticals and complex natural products.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 41851-59-6
Cat. No. B050040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-1-(4-Methoxyphenyl)ethylamine
CAS41851-59-6
Synonyms(-)-p-Methoxy-α-phenylethylamine;  (-)-α-(4-Methoxyphenyl)ethylamine;  (-)-α-(p-Methoxyphenyl)ethylamine;  (1S)-1-(4-Methoxyphenyl)ethanamine;  (1S)-1-(4-Methoxyphenyl)ethylamine;  (1S)-1-[4-(Methyloxy)phenyl]ethanamine;  (S)-(-)-1-(4-Methoxyphenyl)ethylam
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC)N
InChIInChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m0/s1
InChIKeyJTDGKQNNPKXKII-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-1-(4-Methoxyphenyl)ethylamine (CAS 41851-59-6): A Foundational Chiral Amine Building Block for Pharmaceutical R&D and Asymmetric Synthesis


(S)-(-)-1-(4-Methoxyphenyl)ethylamine (CAS 41851-59-6), also known as (S)-4-methoxy-α-methylbenzylamine, is a high-demand chiral amine building block characterized by its (S)-configuration and a 4-methoxyphenyl substituent. Its rigid aromatic structure, electron-donating methoxy group, and precisely controlled stereochemistry make it an essential intermediate in asymmetric synthesis, particularly for constructing enantiomerically pure pharmaceuticals and complex natural products [1]. The compound is supplied commercially under the ChiPros® brand (BASF) with specifications typically exceeding 98.5% enantiomeric excess (ee) and 99% chemical purity, underscoring its role as a reliable, industrial-scale chiral synthon .

The Critical Risk of Substituting (S)-(-)-1-(4-Methoxyphenyl)ethylamine with Racemic or Alternative Chiral Amines


Generic substitution with the racemic mixture (CAS not widely specified for the racemate), the opposite (R)-enantiomer (CAS 22038-86-4), or other structurally related chiral amines (e.g., 1-(3-methoxyphenyl)ethylamine) is demonstrably not equivalent and can lead to failed syntheses or inactive/less potent products. The specific stereochemistry of the (S)-enantiomer dictates its performance in key asymmetric transformations, such as the Strecker synthesis and chiral auxiliary applications, where alternative stereoisomers yield different diastereomeric ratios or fail to impart the desired stereocontrol [1]. Furthermore, biological interactions, as evidenced by differential serum albumin binding, confirm that enantiomers are distinct entities in pharmacological contexts, making chiral purity a non-negotiable specification for procurement [2].

Quantitative Comparative Evidence for (S)-(-)-1-(4-Methoxyphenyl)ethylamine (CAS 41851-59-6) vs. Closest Analogs


Enantiomeric Purity Specification: (S)-Enantiomer (CAS 41851-59-6) vs. Opposite (R)-Enantiomer (CAS 22038-86-4)

The commercially supplied (S)-(-)-1-(4-Methoxyphenyl)ethylamine from primary vendors (e.g., Sigma-Aldrich, Thermo Fisher) is consistently specified with a minimum enantiomeric excess (ee) of 97.5% to ≥98.5%, with some grades achieving >99% . This is a direct comparator to its enantiomer, (R)-(+)-1-(4-Methoxyphenyl)ethylamine (CAS 22038-86-4), which is also commercially available with similar high ee specifications (e.g., ≥98.5%) . The high enantiopurity of both isomers underscores that they are distinct, non-interchangeable products, each critical for specific asymmetric syntheses where the stereochemical outcome is predetermined by the starting chiral auxiliary.

Chiral Purity Enantiomeric Excess Quality Control Specification

Chiral Recognition and Biological Differentiation: (S)- vs. (R)-Enantiomer and Positional Isomer (3-Methoxy) in Serum Albumin Binding

The interaction of R,S-1-(4-methoxyphenyl)ethylamine with serum albumins (human SA and bovine SA) demonstrates measurable chiral discrimination, where the enantiomers exhibit distinct binding behaviors. The study by Fang et al. (2013) used UV-Vis and fluorescence spectroscopy to investigate these interactions, revealing differential formation of intermediate transition states and binding site preferences between the enantiomers [1]. Furthermore, a study by Chen et al. (2012) using a quartz crystal microbalance (QCM) biosensor confirmed that serum albumins from different species (goat and rabbit) showed consistent stereoselective binding preferences for the R,S-1-(4-methoxyphenyl)ethylamine enantiomer pair, which was distinct from the binding behavior observed for the positional isomer R,S-1-(3-methoxyphenyl)ethylamine [2].

Chiral Discrimination Serum Albumin Binding Pharmacokinetics ADME

Stereochemical Control in Asymmetric Synthesis: (S)-Enantiomer as a Chiral Auxiliary in Strecker Reaction for Diastereomerically Pure α-Arylglycines

The (S)-enantiomer is specifically employed in an asymmetric three-component Strecker reaction. Addition of aryl aldehydes to a solution of sodium cyanide and (S)-1-(4-methoxyphenyl)ethylamine results in the formation of highly crystalline (S,S)-α-aminonitriles that can be obtained in diastereomerically pure form via simple recrystallization [1]. This contrasts with the use of the racemic mixture or (R)-enantiomer, which would yield a different diastereomeric composition or the opposite enantiomeric series of the target α-arylglycines, respectively. The protocol's value lies in its ability to produce enantiopure building blocks without the need for costly chiral chromatography.

Asymmetric Synthesis Strecker Reaction Chiral Auxiliary Diastereomeric Purity

Application Specificity: (S)-Enantiomer as a Key Intermediate in the Synthesis of (S)-Levetiracetam via Strecker Reaction

An asymmetric synthesis of the anti-epileptic drug (S)-levetiracetam utilizes [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary in a Strecker reaction [1]. The addition of propanaldehyde to sodium cyanide and this specific chiral amine results in a diastereomerically pure nitrile intermediate, which upon hydrolysis yields enantiomerically pure (S)-2-aminobutyric acid hydrochloride, a key intermediate for the target drug [1]. This demonstrates a direct, published industrial application where the (S)-enantiomer's stereochemistry is essential for the successful and efficient synthesis of a blockbuster pharmaceutical.

Pharmaceutical Synthesis Levetiracetam Chiral Intermediate Process Chemistry

Application Specificity: (S)-Enantiomer in the Synthesis of Potent Human IgE Inhibitors (S(+)-4-(1-phenylethylamino)quinazolines)

The (S)-enantiomer is a crucial building block for the synthesis of S(+)-4-(1-phenylethylamino)quinazolines, which are reported as potent inhibitors of human immunoglobulin E (IgE) synthesis [1]. A 2001 study in the Journal of Medicinal Chemistry explicitly states that the 'potency is dictated by stereochemistry and atomic point charges at N-1' for this class of compounds [2]. This directly implicates the (S)-configuration of the starting amine as a key determinant of the final drug candidate's biological activity.

Medicinal Chemistry Immunoglobulin E Inhibitor Asthma/Allergy Structure-Activity Relationship

Advanced Application: (S)-Enantiomer as a Precursor in the Total Synthesis of Solanoeclepin A

The (S)-(-)-1-(4-Methoxyphenyl)ethylamine is specified as a precursor to prepare a chiral intermediate in the total synthesis of solanoeclepin A, a structurally complex natural product with potent potato cyst nematode hatching activity . This application is noted in multiple vendor technical documents and highlights the compound's value in advanced, multi-step total synthesis projects where the correct stereochemical handle is required early in the sequence.

Natural Product Synthesis Total Synthesis Solanoeclepin A Complex Molecule

Primary Industrial and Research Applications for (S)-(-)-1-(4-Methoxyphenyl)ethylamine (CAS 41851-59-6)


Pharmaceutical Process Development: Asymmetric Synthesis of (S)-Levetiracetam

In the scale-up and optimization of manufacturing processes for the anti-epileptic drug (S)-levetiracetam, (S)-(-)-1-(4-Methoxyphenyl)ethylamine (CAS 41851-59-6) serves as an essential chiral auxiliary. The published protocol employs this specific amine in a Strecker reaction to set the required stereocenter. Procurement of the correct (S)-enantiomer with a verified high enantiomeric excess (>98% ee) is a non-negotiable quality requirement to ensure the final API meets its stereochemical purity specifications and regulatory standards [1].

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies for Allergic Disease Targets

Medicinal chemistry teams focusing on IgE-mediated allergic conditions (e.g., asthma, atopic dermatitis) utilize (S)-(-)-1-(4-Methoxyphenyl)ethylamine to synthesize S(+)-4-(1-phenylethylamino)quinazoline analogs. As reported in the Journal of Medicinal Chemistry, the stereochemistry of this building block is a primary driver of the final compound's potency as a human IgE inhibitor. Researchers must source this specific (S)-enantiomer to faithfully explore the published SAR and avoid introducing stereochemical variables that could mask or alter biological activity [2].

Academic and Industrial R&D: Enantioselective Strecker Synthesis of Unnatural α-Arylglycines

Researchers in both academic and industrial settings focused on generating libraries of enantiopure, non-proteinogenic α-arylglycines for drug discovery (e.g., novel antibiotics or protease inhibitors) rely on (S)-(-)-1-(4-Methoxyphenyl)ethylamine. Its use in an asymmetric Strecker reaction provides a straightforward, chromatography-free route to highly crystalline, diastereomerically pure (S,S)-α-aminonitrile intermediates, which can be further transformed into the target amino acids. This represents a significant advantage over methods requiring the use of the racemic amine or alternative, less robust chiral auxiliaries [3].

Complex Natural Product Total Synthesis: Construction of the Solanoeclepin A Core

Advanced synthetic organic chemistry groups targeting the total synthesis of structurally intricate natural products, such as the nematode hatching factor solanoeclepin A, require (S)-(-)-1-(4-Methoxyphenyl)ethylamine as a key precursor for constructing specific chiral fragments. The compound's commercial availability under the ChiPros® brand at industrial scale (>500 kg) and with guaranteed enantiopurity (≥99% ee) provides a reliable supply chain for these demanding, multi-step synthetic endeavors .

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